molecular formula C18H16FNO3 B12854530 3-Fluoro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-4-carboxylic acid

3-Fluoro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-4-carboxylic acid

Cat. No.: B12854530
M. Wt: 313.3 g/mol
InChI Key: LDGQNCAIWYGICB-UHFFFAOYSA-N
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Description

3-Fluoro-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-4-carboxylic acid is a complex organic compound that features a biphenyl core substituted with a fluoro group, a pyrrolidine ring, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to ensure scalability and consistency.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Fluoro-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding.

    Industry: It can be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Fluoro-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-4-carboxylic acid involves its interaction with specific molecular targets. The fluoro group and the pyrrolidine ring play crucial roles in binding to these targets, which may include enzymes, receptors, or other proteins. The carboxylic acid group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-4-carboxylic acid is unique due to its specific combination of functional groups and its potential for diverse applications. The presence of the fluoro group enhances its reactivity and binding affinity, while the biphenyl core provides structural stability.

Properties

Molecular Formula

C18H16FNO3

Molecular Weight

313.3 g/mol

IUPAC Name

2-fluoro-4-[2-(pyrrolidine-3-carbonyl)phenyl]benzoic acid

InChI

InChI=1S/C18H16FNO3/c19-16-9-11(5-6-15(16)18(22)23)13-3-1-2-4-14(13)17(21)12-7-8-20-10-12/h1-6,9,12,20H,7-8,10H2,(H,22,23)

InChI Key

LDGQNCAIWYGICB-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C(=O)C2=CC=CC=C2C3=CC(=C(C=C3)C(=O)O)F

Origin of Product

United States

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